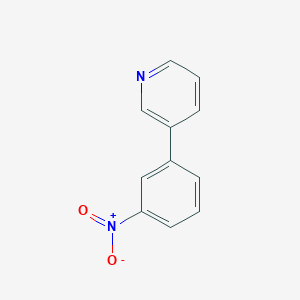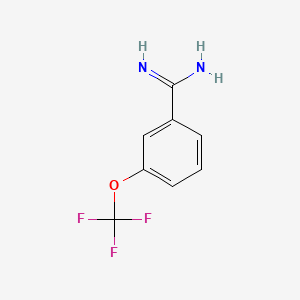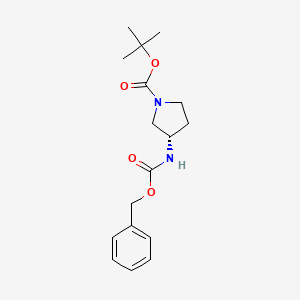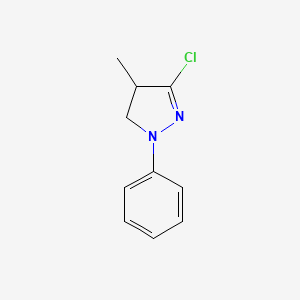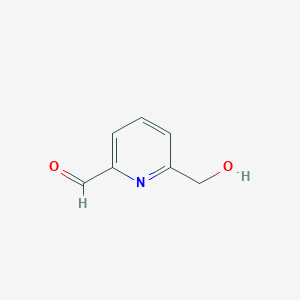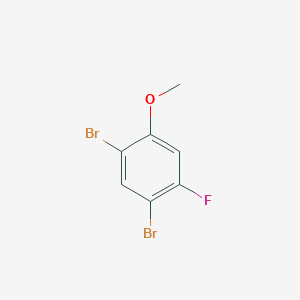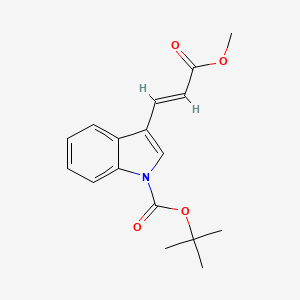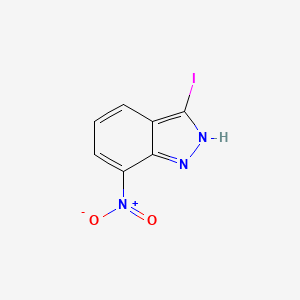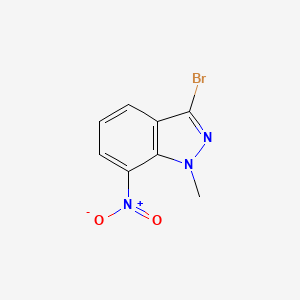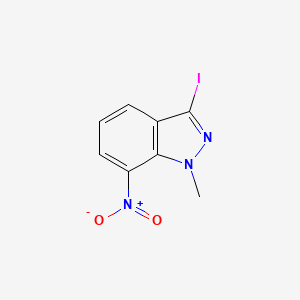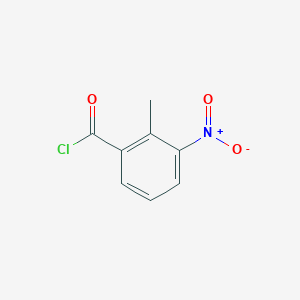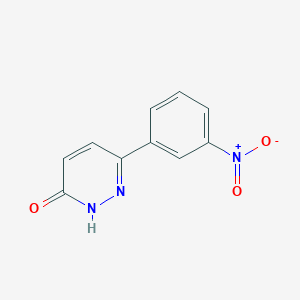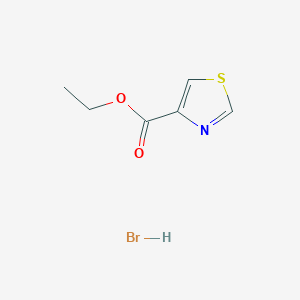
3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE
描述
3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE: is a chemical compound with the molecular formula C3H6N2O2·HCl It is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties
生化分析
Biochemical Properties
3-Aminooxazolidin-2-one hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial protein synthesis. It interacts with the ribosomal subunits of bacteria, thereby preventing the formation of the initiation complex for protein synthesis. This interaction is primarily with the 50S ribosomal subunit, where 3-Aminooxazolidin-2-one hydrochloride binds and inhibits the peptidyl transferase activity. This inhibition prevents the elongation of the peptide chain, effectively halting bacterial growth .
Cellular Effects
The effects of 3-Aminooxazolidin-2-one hydrochloride on various cell types and cellular processes are profound. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, particularly human cells, it has been observed to have minimal effects on protein synthesis due to differences in ribosomal structure. At higher concentrations, it can affect mitochondrial protein synthesis, leading to potential cytotoxic effects. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the availability of essential proteins .
Molecular Mechanism
The molecular mechanism of action of 3-Aminooxazolidin-2-one hydrochloride involves its binding to the bacterial ribosome. By binding to the 50S ribosomal subunit, it inhibits the peptidyl transferase center, preventing the formation of peptide bonds between amino acids. This action is bacteriostatic, meaning it inhibits bacterial growth without necessarily killing the bacteria. The compound’s specificity for bacterial ribosomes over eukaryotic ribosomes is due to structural differences in the ribosomal RNA and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminooxazolidin-2-one hydrochloride can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 3-Aminooxazolidin-2-one hydrochloride can lead to adaptive resistance in bacterial populations, necessitating higher doses for effective inhibition. Additionally, prolonged exposure in eukaryotic cells can lead to mitochondrial dysfunction and reduced cellular viability .
Dosage Effects in Animal Models
In animal models, the effects of 3-Aminooxazolidin-2-one hydrochloride vary with dosage. At low doses, it effectively inhibits bacterial growth without significant toxicity to the host. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are dose-dependent and are more pronounced with prolonged exposure. Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold can lead to toxicity .
Metabolic Pathways
3-Aminooxazolidin-2-one hydrochloride is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. This compound can also affect metabolic flux by inhibiting key enzymes involved in amino acid and nucleotide synthesis, leading to altered metabolite levels in cells .
Transport and Distribution
The transport and distribution of 3-Aminooxazolidin-2-one hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. In bacterial cells, it is actively transported across the cell membrane by efflux pumps, which can contribute to resistance mechanisms. In eukaryotic cells, it is distributed primarily in the cytoplasm and mitochondria, where it can exert its effects on protein synthesis. The compound’s distribution is influenced by its hydrophilicity and the presence of specific binding proteins .
Subcellular Localization
3-Aminooxazolidin-2-one hydrochloride is primarily localized in the cytoplasm and mitochondria of eukaryotic cells. Its activity is influenced by its subcellular localization, as it can inhibit mitochondrial protein synthesis at higher concentrations. The compound’s localization is directed by its chemical structure, which allows it to cross cellular membranes and accumulate in specific organelles. Post-translational modifications and targeting signals also play a role in its subcellular distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE typically involves the reaction of 2-hydrazinoethanol with diethyl carbonate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization . The general reaction scheme is as follows:
[ \text{2-Hydrazinoethanol} + \text{Diethyl carbonate} \xrightarrow{\text{NaOMe, reflux}} \text{3-Aminooxazolidin-2-one} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization.
化学反应分析
Types of Reactions
3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
科学研究应用
3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a chiral auxiliary in stereoselective transformations.
Biology: The compound is studied for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: It serves as a precursor for the development of new antibacterial agents, particularly those targeting resistant bacterial strains.
作用机制
The mechanism of action of 3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This unique mechanism makes it effective against a wide range of bacterial strains, including those resistant to other antibiotics .
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced side effects compared to linezolid.
Contezolid: A newer oxazolidinone compound under clinical investigation for its antibacterial properties.
Uniqueness
Its amino group enhances its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry and pharmaceutical development .
属性
IUPAC Name |
3-amino-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2.ClH/c4-5-1-2-7-3(5)6;/h1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPARMKLAMASCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481412 | |
| Record name | 3-Aminooxazolidin-2-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5567-67-9 | |
| Record name | 3-Aminooxazolidin-2-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


